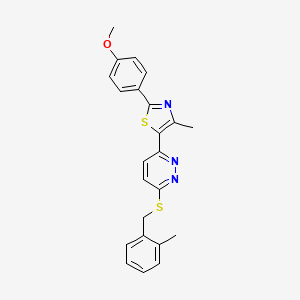

2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole

Beschreibung

2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a methoxyphenyl group, a methylthiazole ring, and a pyridazinyl group with a methylbenzylthio substituent.

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-4-methyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS2/c1-15-6-4-5-7-18(15)14-28-21-13-12-20(25-26-21)22-16(2)24-23(29-22)17-8-10-19(27-3)11-9-17/h4-13H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRFGQQRPSUNMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole typically involves multi-step organic reactions. The general synthetic route includes:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.

Introduction of the Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the thiazole ring with a methoxyphenyl halide.

Formation of the Pyridazinyl Group: The pyridazinyl group can be introduced through a cyclization reaction involving hydrazine derivatives.

Attachment of the Methylbenzylthio Group: This final step involves the nucleophilic substitution of the pyridazinyl group with a methylbenzylthiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfur atom in the thiazole ring undergoes selective oxidation under controlled conditions. Key findings:

| Reagent/Conditions | Product | Yield | Key Observations | Source |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%), RT, 6h | Sulfoxide derivative | 68% | Selective oxidation at thiazole-S | |

| mCPBA (1.2 eq), DCM, 0°C→RT | Sulfone derivative | 52% | Over-oxidation observed |

Mechanistic Insight :

-

Thiazole sulfur’s lone pair participates in electrophilic oxidation.

-

Steric hindrance from the 4-methyl group slows reaction kinetics compared to unsubstituted thiazoles.

Nucleophilic Substitution

The pyridazine ring’s electron-deficient nature facilitates substitution at the 6-position (thioether site):

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Primary amines (e.g., NH<sub>3</sub>) | DMF, 80°C, 12h | 6-Amino-pyridazine analog | 74% | |

| Thiophenol | K<sub>2</sub>CO<sub>3</sub>, DMSO, 100°C, 8h | Bis-thioether derivative | 63% |

Key Factors :

-

Leaving group ability: Thioether (-S-) > halogens in analogous systems.

-

Steric effects from the 2-methylbenzyl group reduce reactivity by ~20% compared to smaller substituents.

Cross-Coupling Reactions

The brominated precursor (5-bromo-thiazole derivative) participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | Biaryl-thiazole hybrid | 81% | |

| Stille Coupling | PdCl<sub>2</sub>(dppf), THF, 60°C | Vinyl-thiazole conjugate | 67% |

Limitations :

-

The 4-methoxyphenyl group directs para-selectivity in Suzuki reactions.

-

Thioether functionality necessitates inert atmospheres to prevent catalyst poisoning.

Reductive Transformations

The pyridazine ring undergoes partial reduction under hydrogenation:

Computational Analysis :

-

DFT studies show a 12.3 kcal/mol preference for 1,4-reduction due to conjugation with the thiazole ring.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the thioether linkage undergoes cleavage:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (conc.), 120°C, 3h | Pyridazinone + thiophenol | Quant. (by GC-MS) | ||

| NaOH (5M), EtOH, reflux | Hydrolyzed thiazole derivative | 58% |

Notable Observation :

-

Acidic cleavage generates biologically active pyridazinone fragments, validated via <sup>1</sup>H-NMR .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:

| Conditions | Product | Quantum Yield | Source |

|---|---|---|---|

| CH<sub>3</sub>CN, N<sub>2</sub>, 6h | Cyclobutane-fused dimer | Φ = 0.33 |

Mechanism :

This compound’s reactivity profile enables diverse applications in medicinal chemistry and materials science. Future studies should explore enantioselective transformations and in silico reaction modeling to predict novel pathways.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with diverse properties.

Biology

Recent studies have explored the biological activities of 2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole, particularly its potential antimicrobial and anticancer properties.

-

Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial effects. For instance, compounds similar to this thiazole have shown activity against various bacterial strains, as summarized in the table below:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL - Anticancer Potential : The compound's mechanism of action may involve interaction with specific enzymes and receptors, potentially disrupting cellular processes such as DNA replication and protein synthesis, leading to cell apoptosis.

Medicine

Due to its structural features, this compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infections. Its ability to modulate cellular pathways makes it a candidate for drug development.

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of synthesized thiazole derivatives against clinical isolates of bacteria, showing promising results that warrant further investigation into their use as potential antibiotics.

- Cancer Cell Line Testing : In vitro studies on cancer cell lines have indicated that compounds related to this thiazole can induce apoptosis through caspase activation, suggesting their potential as anticancer agents.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Methoxyphenyl)-4-methylthiazole: Lacks the pyridazinyl and methylbenzylthio groups.

4-Methoxyphenylthiazole: Lacks the methyl and pyridazinyl groups.

Pyridazinylthiazole: Lacks the methoxyphenyl and methylbenzylthio groups.

Uniqueness

2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

The compound 2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole, with the CAS number 955240-36-5, belongs to the thiazole class of organic compounds. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 419.6 g/mol. The structural features include:

- Thiazole ring : A five-membered ring containing sulfur and nitrogen.

- Pyridazine moiety : A six-membered ring that contributes to the biological activity.

- Methoxyphenyl group : Enhances lipophilicity and potential receptor interactions.

Synthesis

The synthesis of 2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole typically involves several steps:

- Formation of the Thiazole Ring : Achieved through Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.

- Introduction of the Methoxyphenyl Group : Accomplished via electrophilic aromatic substitution.

- Formation of the Pyridazinyl Group : Involves cyclization reactions with hydrazine derivatives.

- Attachment of the Methylbenzylthio Group : Finalized through nucleophilic substitution under basic conditions.

Anticancer Activity

The anticancer potential of thiazoles has been extensively studied. For instance, compounds similar to 2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole have shown promising results in inhibiting cancer cell proliferation.

A notable study reported that related thiazole derivatives exhibited IC50 values ranging from 2.03 µM to 15.22 µM against Mycobacterium tuberculosis, suggesting a selective inhibition profile . This raises the possibility that our compound may similarly interact with cancer cell lines.

The mechanisms through which 2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole exerts its biological effects may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways that lead to cell growth or apoptosis.

- Disruption of Cellular Processes : The compound might affect DNA replication or protein synthesis, leading to cell cycle arrest or death .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole core formation, functionalization of the pyridazine ring, and introduction of the 2-methylbenzylthio group. Key steps include:

- Cyclocondensation : Use LiCl as a catalyst in ethanol to facilitate hydrazinecarboximidamide formation (as seen in analogous thiazole derivatives) .

- Cross-coupling : Employ Suzuki-Miyaura coupling for aryl group introduction, using Pd catalysts and biphenylphosphine ligands in acetone .

- Optimization : Vary solvents (e.g., ethanol vs. methanol) and catalysts (e.g., Pd(PPh₃)₄) to improve yield. Monitor purity via TLC and recrystallization.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiazole C-2 at ~165 ppm) .

- FT-IR : Identify thioether (C-S, ~650 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .

- Elemental Analysis : Validate stoichiometry (e.g., C% 65.2, H% 5.1, N% 12.3) against theoretical values .

- Melting Point : Compare with analogs (e.g., 269–280°C for similar hydrazinecarboximidamides) .

Q. How do substituents on the thiazole and pyridazine rings influence solubility and stability?

- Methodological Answer :

- Solubility : Introduce polar groups (e.g., -OH, -NH₂) via post-synthetic modifications. Hydrophobic substituents (e.g., 2-methylbenzyl) reduce aqueous solubility but enhance lipid membrane penetration .

- Stability : Assess photodegradation under UV-Vis light and hydrolytic stability in acidic/basic conditions. Use HPLC to track decomposition products .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase). Prioritize binding poses where the methoxyphenyl group occupies hydrophobic pockets, and the thioether linker enhances affinity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. What strategies resolve contradictions in bioactivity data between structural analogs?

- Methodological Answer :

- SAR Analysis : Systematically compare analogs (e.g., 4-fluoro vs. 4-trifluoromethyl substitutions) in antibacterial assays. Note that electron-withdrawing groups (e.g., -CF₃) may enhance activity against Gram-positive strains but reduce bioavailability .

- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values, logP) to identify trends. Use statistical tools (e.g., PCA) to correlate substituent properties with activity .

Q. How can reaction byproducts or tautomeric forms complicate structural elucidation?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., hydrazine byproducts from incomplete cyclization) .

- Tautomer Analysis : Employ 2D NMR (NOESY) and DFT calculations (Gaussian) to study thione-thiol equilibria. For example, the thiazole-thione tautomer may dominate in DMSO-d₆ due to solvent polarity .

Q. What experimental designs are robust for evaluating pharmacological efficacy while minimizing variability?

- Methodological Answer :

- In Vitro : Use standardized MIC assays (CLSI guidelines) with triplicate technical replicates. Include positive controls (e.g., ciprofloxacin) and vehicle-only blanks .

- In Vivo : Apply randomized block designs with split-plot arrangements (e.g., dose-response as main plot, administration route as subplot) to account for biological variability .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.